2'-Deoxyadenosine-5'-triphosphate trisodium salt properties
2'-Deoxyadenosine-5'-triphosphate trisodium salt properties
An In-depth Technical Guide to 2'-Deoxyadenosine-5'-triphosphate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
2'-Deoxyadenosine-5'-triphosphate (dATP) is a fundamental molecule in molecular biology, serving as one of the four deoxyribonucleoside triphosphates that are the essential building blocks of deoxyribonucleic acid (DNA). The trisodium salt of dATP is a stable, water-soluble form of this nucleotide that is ubiquitously used in a wide array of in vitro molecular biology techniques. This technical guide provides a comprehensive overview of the core properties of 2'-Deoxyadenosine-5'-triphosphate trisodium salt, including its physicochemical characteristics, its critical role in various experimental applications, and its involvement in cellular processes. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective application.
Physicochemical Properties
2'-Deoxyadenosine-5'-triphosphate trisodium salt is a purine nucleotide. Its chemical structure consists of an adenine base, a deoxyribose sugar, and a triphosphate group. The trisodium salt form enhances its stability and solubility in aqueous solutions.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃[1] |
| Molecular Weight | 557.13 g/mol (anhydrous)[2][3][4] 611.13 g/mol (trihydrate)[1] |
| CAS Number | 54680-12-5 (trisodium salt)[2][3][5][6][7] 1927-31-7 (acid form)[1][8] |
| Appearance | White powder or crystalline solid.[8] |
| Purity | Typically >95% to >99% (HPLC)[1][9] |
| Solubility | Soluble in water.[1][2] For example, soluble in water up to 75 mM[1] or in PBS (pH 7.2) at 10 mg/ml.[10] |
| Storage and Stability | Store at -20°C under desiccating conditions.[1] The product is stable for at least 12 months under these conditions.[1] Repeated freeze-thaw cycles should be avoided.[11] |
| λmax | 259 nm[10] |
Note on conflicting data: Different suppliers may report slightly different molecular weights, often due to the hydration state (anhydrous vs. trihydrate). The CAS number 1927-31-7 generally refers to the acid form of dATP, while 54680-12-5 is more specific to the trisodium salt.[5][6] Researchers should refer to the manufacturer's certificate of analysis for specific lot details.
Applications in Molecular Biology
As a primary substrate for DNA polymerases, dATP is indispensable for numerous molecular biology techniques that involve DNA synthesis.
Polymerase Chain Reaction (PCR)
In PCR, dATP, along with dCTP, dGTP, and dTTP, serves as a building block for the amplification of a specific DNA sequence.[2][12] The concentration of dNTPs is a critical parameter for the fidelity and yield of the PCR.
Experimental Protocol: Standard PCR
This protocol is a general guideline for a standard PCR amplification.
Reaction Mixture (50 µL):
| Component | Final Concentration | Example Volume (for 50 µL reaction) |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM each | 1 µL |
| Forward Primer (10 µM) | 0.1 - 1.0 µM | 2.5 µL (for 0.5 µM) |
| Reverse Primer (10 µM) | 0.1 - 1.0 µM | 2.5 µL (for 0.5 µM) |
| Template DNA | 1 pg - 1 µg | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-free water | to 50 µL | 37.75 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | |
| Annealing | 55-65°C (primer dependent) | 30 seconds | 25-35 |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: For high-fidelity PCR using polymerases with proofreading activity (e.g., Pfu), the dNTP concentration is typically maintained at 200 µM of each nucleotide.[11][13] Increasing the dNTP concentration does not usually increase yield and may decrease fidelity. The Mg²⁺ concentration is also critical and should be optimized, typically in the range of 1.5-2.0 mM.
Experimental Workflow for PCR
A typical workflow for a Polymerase Chain Reaction experiment.
DNA Sequencing (Sanger Method)
In the Sanger chain-termination sequencing method, dATP is used as a standard building block for the growing DNA chain. A modified version, dideoxyadenosine triphosphate (ddATP), which lacks the 3'-hydroxyl group, is used in a lower concentration to terminate DNA synthesis. The random incorporation of ddATP results in a series of DNA fragments of different lengths, which are then separated by electrophoresis to determine the DNA sequence.
Experimental Protocol: Sanger Sequencing Reaction
This is a simplified protocol for one of the four chain-termination reactions (the 'A' reaction).
Reaction Mixture (20 µL):
| Component | Final Concentration |
| Sequencing Buffer | 1x |
| dNTP Mix (dGTP, dCTP, dTTP) | 200 µM each |
| dATP | 200 µM |
| ddATP | 2 µM |
| Primer (fluorescently labeled) | 0.5 µM |
| Template DNA | 200-500 ng |
| DNA Polymerase (e.g., Sequenase) | 5-10 Units |
| Nuclease-free water | to 20 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | |
| Annealing | 50°C | 5 seconds | 25 |
| Extension | 60°C | 4 minutes | |
| Hold | 4°C | Indefinite | 1 |
Note: The ratio of dATP to ddATP is crucial for obtaining a good distribution of fragment lengths. This ratio may need to be optimized depending on the specific DNA template and polymerase used. In modern automated sequencing, all four ddNTPs, each with a different fluorescent label, are included in a single reaction.
Logical Diagram of Sanger Sequencing
The logical flow of the Sanger DNA sequencing method.
DNA Labeling
dATP, or its modified analogs, can be incorporated into DNA to generate labeled probes for various hybridization techniques.
Experimental Protocol: Nick Translation
This method uses DNase I to create nicks in a DNA duplex, followed by DNA Polymerase I to incorporate labeled nucleotides from these nicks.
Reaction Mixture (50 µL):
| Component | Final Concentration |
| 10x Nick Translation Buffer | 1x |
| dCTP, dGTP, dTTP Mix (0.5 mM each) | 20 µM each |
| Labeled dATP (e.g., [α-³²P]dATP or Biotin-dATP) | 1-5 µM |
| DNA Template | 1 µg |
| DNase I | Optimized concentration |
| DNA Polymerase I | 10 Units |
| Nuclease-free water | to 50 µL |
Procedure:
-
Combine all components on ice.
-
Incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Purify the labeled probe from unincorporated nucleotides.
Quantitative Data: Enzyme Kinetics
The efficiency of dATP incorporation by DNA polymerases can be described by the Michaelis-Menten kinetic parameters, Km (the concentration of dATP at which the reaction rate is half of Vmax) and kcat (the turnover number).
| DNA Polymerase | Km for dATP (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Conditions |
| Klenow Fragment | 145 | 0.8 | 0.0055 | Incorporation opposite an abasic site.[1] |
| Klenow Fragment | 7.52 | - | - | Binding to KF-DNA complexes.[12] |
| Taq Polymerase | ~16 (for dNTPs) | - | - | General value for dNTPs.[14] |
| Yeast DNA Polymerase δ | 36 | 1.0 | 0.028 | Correct base pair formation.[9] |
Note: Kinetic parameters are highly dependent on the specific enzyme, DNA template, and reaction conditions (e.g., temperature, pH, Mg²⁺ concentration). The data presented here are from specific studies and may not be universally applicable.
Experimental Workflow for DNA Polymerase Kinetic Assay
A generalized workflow for determining the kinetic parameters of a DNA polymerase for dATP.
Role in Cellular Signaling
While dATP is structurally similar to adenosine-5'-triphosphate (ATP), which is a key signaling molecule in purinergic signaling, the direct role of dATP as an extracellular signaling molecule is not well-established. Purinergic signaling involves the release of purines and pyrimidines into the extracellular space and their binding to specific P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors.
ATP is a potent agonist for most P2X and some P2Y receptors.[15][16] Although dATP is an analog of ATP, its affinity and efficacy at these receptors are generally much lower. Some studies have investigated the effects of ATP analogs, but specific data on dATP's interaction with the various P2 receptor subtypes is limited. Therefore, the following diagram represents a generalized purinergic signaling pathway, with the understanding that ATP is the primary endogenous ligand.
Generalized Purinergic Signaling Pathway
A simplified overview of the purinergic signaling pathway.
Conclusion
2'-Deoxyadenosine-5'-triphosphate trisodium salt is a high-purity, stable, and indispensable reagent for a multitude of molecular biology applications. A thorough understanding of its physicochemical properties, optimal concentrations in experimental setups, and the kinetic parameters of its interaction with various DNA polymerases is crucial for successful research outcomes. While its role as a primary signaling molecule is not as prominent as that of ATP, its importance as a fundamental building block of DNA remains paramount. This guide provides a foundational resource for researchers and professionals working in the fields of molecular biology, genetics, and drug development.
References
- 1. The Mechanism and Dynamics of Translesion DNA Synthesis Catalyzed by the Escherichia coli Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2'-Deoxyadenosine-5'-triphosphate trisodium salt | 54680-12-5 [sigmaaldrich.com]
- 4. 2'-Deoxyadenosine-5'-triphosphate trisodium | TargetMol [targetmol.com]
- 5. 34.237.233.138 [34.237.233.138]
- 6. chempep.com [chempep.com]
- 7. akonscientific.com [akonscientific.com]
- 8. 2'-Deoxyadenosine 5'-triphosphate [dATP] trisodium salt trihydrate [abcam.com]
- 9. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Distinct Complexes of DNA Polymerase I (Klenow Fragment) for Base and Sugar Discrimination during Nucleotide Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. dNTP pre-mixes, 10 mM aqueous solution | 1927-31-7 | ND46295 [biosynth.com]
- 15. Purinergic Signaling and Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-Deoxyadenosine-5'-triphosphate trisodium | 54680-12-5 | ND05744 [biosynth.com]
